Calcium bromide

Description

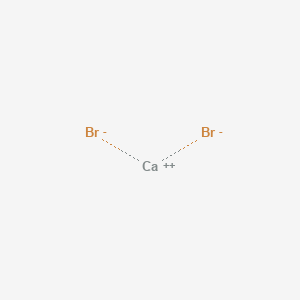

Structure

2D Structure

Properties

CAS No. |

7789-41-5 |

|---|---|

Molecular Formula |

Br2Ca |

Molecular Weight |

199.89 g/mol |

IUPAC Name |

calcium;dibromide |

InChI |

InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |

InChI Key |

WGEFECGEFUFIQW-UHFFFAOYSA-L |

SMILES |

[Ca+2].[Br-].[Br-] |

Canonical SMILES |

[Ca+2].[Br-].[Br-] |

boiling_point |

1815 °C BP: 806-812 °C, very deliquescent |

Color/Form |

Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |

density |

3.38 g/cu cm 3.4 g/cm³ |

melting_point |

742 °C MP: 730 °C (anhydrous) 730 °C |

Other CAS No. |

7789-41-5 |

physical_description |

Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |

Pictograms |

Corrosive; Irritant |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |

Synonyms |

CaBr2, Calcium bromide |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Anhydrous Calcium Bromide for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of anhydrous calcium bromide (CaBr₂), a crucial reagent in various chemical and pharmaceutical applications. The document details established synthesis protocols, purification methods, and analytical techniques for purity assessment, ensuring a high-quality anhydrous product suitable for research and development.

Introduction

Anhydrous this compound is a hygroscopic, colorless crystalline solid with a sharp saline taste.[1] It finds extensive use as a catalyst in organic synthesis, a component in drilling fluids, and in the preparation of other bromide-containing compounds.[2][3][4] In the pharmaceutical industry, it serves as a source of bromide ions and has been investigated for its sedative and anticonvulsant properties. The synthesis of the anhydrous form is critical for applications where the presence of water would be detrimental to the reaction or process. This guide outlines the most common and reliable methods for its preparation in a laboratory setting.

Synthesis Methodologies

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the synthesis. The most common methods involve the reaction of a calcium source with hydrobromic acid, followed by dehydration.

Reaction of Calcium Carbonate with Hydrobromic Acid

This method is straightforward and utilizes readily available starting materials.[2][5] The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: CaCO₃(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l) + CO₂(g)[6]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker of appropriate size.

-

Reactant Addition: Slowly add a stoichiometric amount of calcium carbonate powder to a stirred aqueous solution of hydrobromic acid. The addition should be gradual to control the effervescence from the evolution of carbon dioxide.

-

Reaction Completion: Continue stirring the mixture until the calcium carbonate has completely dissolved and gas evolution has ceased.

-

Filtration: Filter the resulting solution to remove any insoluble impurities.

-

Concentration: Gently heat the solution to evaporate the water and concentrate the this compound solution.

-

Crystallization: Allow the concentrated solution to cool, which will result in the crystallization of hydrated this compound (CaBr₂·xH₂O).

-

Dehydration: The hydrated crystals must then be dehydrated to obtain the anhydrous form (see Section 3).

Reaction of Calcium Oxide or Hydroxide with Hydrobromic Acid

Calcium oxide or calcium hydroxide can also be used as the calcium source.[2][5] These reactions are neutralization reactions and are typically exothermic.

Reactions: CaO(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l)[2] Ca(OH)₂(s) + 2HBr(aq) → CaBr₂(aq) + 2H₂O(l)[7]

Experimental Protocol:

-

Reaction Setup: In a fume hood, suspend calcium oxide or calcium hydroxide in water in a beaker with a magnetic stir bar.

-

Reactant Addition: Slowly add hydrobromic acid to the stirred suspension. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

pH Adjustment: To ensure the removal of any carbonate impurities (often present in calcium oxide and hydroxide), the reaction mixture can be acidified to a pH of 1-3. This converts carbonates to carbon dioxide gas.[8]

-

Neutralization and Filtration: After ensuring the reaction is complete, neutralize any excess acid. Filter the solution to remove any unreacted starting material or other insoluble impurities.

-

Concentration and Crystallization: Concentrate the solution by heating and then allow it to cool to crystallize the hydrated this compound.

-

Dehydration: Dehydrate the hydrated salt to obtain anhydrous this compound (see Section 3).

Direct Reaction of Calcium Metal with Bromine

This method provides a direct route to this compound but requires careful handling of elemental bromine, which is highly corrosive and toxic.[2][4]

Reaction: Ca(s) + Br₂(l) → CaBr₂(s)

Experimental Protocol:

-

Safety Precautions: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: Place finely divided calcium metal in a flask under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

-

Reactant Addition: Slowly add liquid bromine dropwise to the stirred calcium metal.[7] The reaction rate should be carefully controlled by the rate of bromine addition and, if necessary, by cooling the reaction vessel.

-

Reaction Completion: Continue the addition until all the calcium has reacted.

-

Purification: The resulting this compound may be purified by recrystallization (see Section 4).

Dehydration of Hydrated this compound

The synthesis methods described above typically yield hydrated forms of this compound (e.g., CaBr₂·6H₂O).[9] To obtain the anhydrous salt, a dehydration step is necessary.

Experimental Protocol:

-

Initial Drying: The hydrated this compound crystals are heated to their melting point (for the hexahydrate, this is around 38 °C) and then the temperature is gradually increased.

-

High-Temperature Dehydration: The material is then heated to a higher temperature, for example, 250 °C, under vacuum. This process effectively removes the water of crystallization to yield the anhydrous salt.

-

Handling and Storage: Anhydrous this compound is highly hygroscopic and must be handled and stored in a dry environment, such as in a desiccator or a glove box, to prevent rehydration.[10][11]

Purification of Anhydrous this compound

For applications requiring high purity, the synthesized this compound can be further purified by recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent is one in which this compound is soluble at high temperatures and less soluble at low temperatures. Ethanol or water can be used.[12]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Pure crystals of this compound will form. Cooling in an ice bath can enhance crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The purified crystals should then be dried under vacuum to ensure they are anhydrous.

Quantitative Data Summary

The following table summarizes key quantitative data for anhydrous this compound.

| Property | Value |

| Molar Mass | 199.89 g/mol |

| Melting Point | 730 °C |

| Boiling Point | 1815 °C |

| Density | 3.353 g/cm³ |

| Solubility in Water (20 °C) | 143 g/100 mL |

Note: Yields for laboratory synthesis are highly dependent on the specific experimental conditions and techniques used and are therefore not listed as a fixed value.

Purity Assessment

To ensure the quality of the synthesized anhydrous this compound, several analytical methods can be employed.

Determination of Water Content

The residual water content in the final product is a critical parameter. The Karl Fischer titration is the standard method for accurately determining low levels of water in solids.[12][13]

Experimental Protocol (Volumetric Karl Fischer Titration):

-

Apparatus Setup: Set up a Karl Fischer titrator, ensuring the titration vessel is dry.

-

Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

-

Sample Analysis: Accurately weigh a sample of the anhydrous this compound and quickly transfer it to the titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent to the endpoint. The volume of titrant consumed is used to calculate the water content.

Assay of Calcium Content by Complexometric Titration

The purity of the this compound can be assessed by determining the calcium content using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).[14][15]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Buffering: Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to the sample solution.

-

Indicator Addition: Add a suitable indicator, such as Eriochrome Black T.

-

Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a color change from wine-red to blue.

-

Calculation: The concentration of calcium can be calculated from the volume of EDTA solution used.

Assay of Bromide Content by Argentometric Titration

The bromide content can be determined by argentometric titration, which involves the precipitation of silver bromide.[16][17] The Mohr method is a common approach.

Experimental Protocol (Mohr Method):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Indicator Addition: Add a small amount of potassium chromate solution as an indicator.

-

Titration: Titrate the solution with a standardized silver nitrate solution. Silver bromide will precipitate first.

-

Endpoint Detection: The endpoint is reached when all the bromide ions have precipitated, and the first excess of silver ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate.

-

Calculation: The bromide concentration is calculated from the volume of silver nitrate solution consumed.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of anhydrous this compound.

Purity Analysis Logical Relationship

Caption: Logical relationship of purity assessment methods for anhydrous this compound.

Safe Handling and Storage

Anhydrous this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent absorption of atmospheric moisture.[10][18] When handling the compound, appropriate personal protective equipment, including gloves and safety glasses, should be worn. All manipulations should ideally be carried out in a glove box or under an inert atmosphere to maintain its anhydrous state.[11]

Conclusion

The successful synthesis of high-purity anhydrous this compound in a laboratory setting is achievable through careful execution of the described protocols. The choice of synthesis method will depend on the specific requirements of the research, with the reaction of calcium carbonate or oxide with hydrobromic acid followed by dehydration being the most common and practical approaches. Proper purification and rigorous purity assessment are crucial to ensure the quality of the final product for its intended application. By following the detailed methodologies and safety precautions outlined in this guide, researchers can confidently prepare anhydrous this compound for their scientific endeavors.

References

- 1. This compound anhydrous [chembk.com]

- 2. collegedunia.com [collegedunia.com]

- 3. LabXchange [labxchange.org]

- 4. sndb.in [sndb.in]

- 5. testbook.com [testbook.com]

- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 7. grokipedia.com [grokipedia.com]

- 8. US4234556A - Method of producing this compound - Google Patents [patents.google.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. tutorchase.com [tutorchase.com]

- 11. hepatochem.com [hepatochem.com]

- 12. Home Page [chem.ualberta.ca]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. Argentometry - Wikipedia [en.wikipedia.org]

- 18. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of calcium bromide (CaBr₂) and its various hydrated forms. The information is compiled from crystallographic databases and recent scientific literature to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Crystal Structures of this compound

This compound is a hygroscopic salt that can exist in an anhydrous state as well as in several hydrated forms. The crystal structure of this compound has been determined for its anhydrous polymorphs and for several of its hydrates, revealing a range of crystalline arrangements.

Anhydrous this compound (CaBr₂)

Anhydrous this compound is known to crystallize in at least two different structures: a tetragonal rutile-type structure and an orthorhombic structure.[1][2]

-

Tetragonal (Rutile-type) Structure: In its solid state, anhydrous this compound can adopt a rutile-type crystal structure, which is common for many metal dihalides.[2] This structure is characterized by an octahedral coordination geometry around the central calcium ion (Ca²⁺), where each calcium ion is surrounded by six bromide anions (Br⁻).[2] These bromide anions act as bridging ligands, creating a three-dimensional network.[2]

-

Orthorhombic Structure: this compound also exists in an orthorhombic crystal system.[1][3] This form is described as being Hydrophilite structured.[1] In this arrangement, the Ca²⁺ ion is bonded to six equivalent Br¹⁻ atoms, forming a mixture of corner and edge-sharing CaBr₆ octahedra.[1]

Hydrated Forms of this compound

This compound readily forms several hydrates, with the dihydrate and hexahydrate being common, and the nonahydrate also being characterized.[2][4] A recent 2025 study has also provided detailed structural information on a stable monohydrate.

-

This compound Monohydrate (CaBr₂·H₂O): Recent research has identified a stable monohydrate phase of this compound.[4] The crystal structure of this monohydrate has been determined through single-crystal analysis.[4]

-

This compound Dihydrate (CaBr₂·2H₂O): The dihydrate is a known hydrated form of this compound.[2][4] Its crystal structure has been determined and is reported to be the same as that of calcium chloride dihydrate, with adjustments for the different anion size.[4]

-

This compound Nonahydrate (CaBr₂·9H₂O): A water-rich nonahydrate of this compound has been synthesized and its crystal structure determined.[4] The structure is built up from distorted Ca(H₂O)₈ antiprisms which are monomeric.[4]

Lattice Parameters of this compound and its Hydrates

The crystallographic data, including the lattice parameters for the known crystal structures of this compound, are summarized in the table below for easy comparison.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Anhydrous CaBr₂ (Tetragonal) | Tetragonal | P4₂/mnm | 6.854 | 6.854 | 4.423 | 90 | 90 | 90 |

| Anhydrous CaBr₂ (Orthorhombic) | Orthorhombic | Pnnm | 4.37 | 6.65 | 6.91 | 90 | 90 | 90 |

| CaBr₂·H₂O (Monohydrate) | Monoclinic | P2₁/c | 6.716 | 6.935 | 8.892 | 90 | 98.45 | 90 |

| CaBr₂·2H₂O (Dihydrate) | Orthorhombic | P2₁2₁2₁ | 6.650 | 6.883 | 8.941 | 90 | 90 | 90 |

| CaBr₂·6H₂O (Hexahydrate) | Trigonal | P321 | N/A | N/A | N/A | 90 | 90 | 120 |

| CaBr₂·9H₂O (Nonahydrate) | Monoclinic | P2₁/c | 8.969 | 12.934 | 10.355 | 90 | 99.41 | 90 |

Note: N/A indicates that the specific lattice parameters for this compound hexahydrate were not available in the surveyed literature and databases, although its trigonal crystal system is known.

Experimental Protocol: Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure and lattice parameters of inorganic salts like this compound is primarily achieved through X-ray diffraction (XRD) techniques, either on single crystals or on powdered samples.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed structural information, including atomic coordinates and bond lengths and angles.

Methodology:

-

Crystal Growth: High-quality single crystals of the desired this compound form (anhydrous or a specific hydrate) are grown. This can be achieved by methods such as slow evaporation of a saturated aqueous solution, or by controlling the temperature and humidity for hydrated crystals. The crystals should be of a suitable size (typically 0.1-0.3 mm) and free of defects.

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a diffraction pattern of spots. This pattern is recorded by a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are also measured.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and determining lattice parameters of a bulk sample.

Methodology:

-

Sample Preparation: A sample of the this compound compound is finely ground to a homogeneous powder. This ensures that the microcrystals are randomly oriented. The powder is then packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the powdered sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to determine the lattice parameters of the crystal structure. The overall pattern serves as a "fingerprint" for the specific crystalline phase, allowing for identification by comparison with known patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.

References

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Calcium bromide Solutions

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous calcium bromide (CaBr₂) solutions. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, details experimental protocols for property measurement, and presents a logical workflow for the characterization and application of these properties. The information herein is critical for understanding the behavior of CaBr₂ solutions in various scientific and industrial applications, including as drilling fluids, in mercury emission control, and in laboratory settings.

Introduction

Aqueous solutions of this compound are of significant interest across various scientific and industrial domains due to their unique physicochemical properties, such as high density and significant colligative property effects. A thorough understanding of their thermodynamic properties is paramount for process design, optimization, and control in applications ranging from oil and gas exploration to chemical synthesis and pharmaceutical formulation. This guide aims to provide a centralized resource of key thermodynamic data and the methodologies required to obtain them.

Quantitative Data on Thermodynamic Properties

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g CaBr₂ / 100 mL H₂O) |

| 0 | 125[1][2] |

| 20 | 143[1][2] |

| 100 | 312[1][2] |

Table 2: Density of Aqueous this compound Solutions

| Concentration (wt%) | Temperature (°C) | Density (g/cm³) |

| 52 | 20 | 1.70[1][3] |

| Saturated | Not Specified | 1.61 |

Table 3: Viscosity of Aqueous this compound Solutions

| Concentration (wt%) | Temperature (°C) | Viscosity (cP) |

| 52 | 25 | Data not readily available |

Table 4: Enthalpy of Solution of this compound

| Property | Value | Conditions |

| Standard Enthalpy of Formation (ΔHf°) of solid CaBr₂ | -682.8 kJ/mol | 298.15 K |

| Enthalpy of Solution (ΔHsoln) | -103.1 kJ/mol[1] | Standard conditions |

Table 5: Pitzer Ion Interaction Parameters for Aqueous CaBr₂ at 298.15 K

The Pitzer equations are a theoretical framework used to calculate activity coefficients in electrolyte solutions of high ionic strength.[4][5] The parameters are determined from experimental data.

| β(0) | β(1) | Cφ |

| 0.2309 | 1.439 | -0.0053 |

Source: Adapted from literature data on Pitzer parameters for aqueous electrolytes.[6][7]

Table 6: Specific Heat Capacity of Aqueous Calcium Chloride Solutions (as a proxy for this compound)

| Concentration (wt% CaCl₂) | Temperature (°C) | Specific Heat Capacity (J/g°C) |

| 5 | 20 | 3.98 |

| 10 | 20 | 3.77 |

| 20 | 20 | 3.35 |

| 30 | 20 | 2.93 |

Table 7: Vapor Pressure of Aqueous Calcium Chloride Solutions (as a proxy for this compound)

| Concentration (mol/kg H₂O CaCl₂) | Temperature (°C) | Vapor Pressure (kPa) |

| 1 | 25 | 3.08 |

| 2 | 25 | 2.87 |

| 4 | 25 | 2.33 |

| 6 | 25 | 1.73 |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the thermodynamic properties of aqueous this compound solutions.

Density Measurement

The density of aqueous CaBr₂ solutions can be accurately determined using a vibrating tube densitometer.[10]

-

Principle: The natural frequency of vibration of a U-shaped tube is dependent on the mass of the fluid it contains. By measuring this frequency, the density of the fluid can be precisely calculated.

-

Apparatus: Vibrating tube densitometer, thermostat for temperature control, syringes for sample injection.

-

Procedure:

-

Calibrate the densitometer with deionized water and dry air at the desired temperature.

-

Prepare a series of CaBr₂ solutions of known concentrations.

-

Inject the sample solution into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate with the thermostat.

-

Measure the oscillation period of the U-tube.

-

The instrument's software calculates the density based on the calibration and the measured period.

-

Repeat the measurement for each concentration and at each desired temperature.[11]

-

Viscosity Measurement

The dynamic viscosity of aqueous CaBr₂ solutions can be determined using a rotational viscometer or a capillary viscometer.[12][13]

-

Principle (Rotational Viscometer): The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is proportional to the viscosity of the fluid.

-

Apparatus: Rotational viscometer with various spindles, a thermostated sample holder.

-

Procedure (Rotational Viscometer):

-

Calibrate the viscometer using standard viscosity fluids.

-

Place a known volume of the CaBr₂ solution into the sample holder.

-

Lower the appropriate spindle into the solution to the correct depth.

-

Allow the sample to reach the desired temperature.

-

Set the rotational speed and record the torque or viscosity reading once it stabilizes.

-

Repeat measurements at different rotational speeds to check for Newtonian behavior.[14]

-

Heat Capacity Measurement

The specific heat capacity of aqueous CaBr₂ solutions is typically measured using a differential scanning calorimeter (DSC).[15]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The heat capacity is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).

-

Apparatus: Differential Scanning Calorimeter, hermetically sealed sample pans, a microbalance.

-

Procedure:

-

Accurately weigh an empty sample pan and a reference pan.

-

Pipette a small amount of the CaBr₂ solution into the sample pan and hermetically seal it.

-

Place the sample pan and the empty reference pan into the DSC cell.

-

Run a temperature program (e.g., heating at a constant rate) and record the heat flow.

-

Perform a baseline run with an empty pan.

-

Run the same temperature program with a sapphire standard of known heat capacity.

-

The specific heat capacity of the solution is calculated by comparing the heat flow signals of the sample, baseline, and standard.

-

Enthalpy of Solution Measurement

The enthalpy of solution can be determined using a coffee cup calorimeter for a simple measurement or a more sophisticated solution calorimeter for higher accuracy.[16][17][18][19][20]

-

Principle: A known mass of salt is dissolved in a known mass of water in an insulated container (calorimeter). The change in temperature of the solution is measured, and from this, the heat absorbed or released by the reaction is calculated.[16][18]

-

Apparatus: Insulated calorimeter (e.g., nested Styrofoam cups), a precise thermometer or temperature probe, a magnetic stirrer, a balance.[21][22]

-

Procedure:

-

Measure a known mass of deionized water and place it in the calorimeter.

-

Allow the water to reach a stable initial temperature and record it.

-

Accurately weigh a sample of anhydrous CaBr₂.

-

Add the CaBr₂ to the water, start the stirrer, and seal the calorimeter.

-

Monitor the temperature of the solution until it reaches a maximum or minimum and then starts to return to room temperature.

-

The heat change (q) is calculated using the formula: q = m * c * ΔT, where 'm' is the total mass of the solution, 'c' is the specific heat capacity of the solution (can be approximated as that of water for dilute solutions or determined experimentally), and 'ΔT' is the change in temperature.[18]

-

The molar enthalpy of solution is then calculated by dividing q by the number of moles of CaBr₂ dissolved.[20]

-

Activity Coefficient Determination

Activity coefficients of electrolyte solutions are commonly determined using electrochemical methods, such as by measuring the electromotive force (EMF) of an electrochemical cell.[23][24][25]

-

Principle: The EMF of a galvanic cell with electrodes reversible to the ions of the electrolyte is related to the activities of those ions through the Nernst equation. By measuring the cell potential at various concentrations, the mean ionic activity coefficient can be determined.[26]

-

Apparatus: A potentiometer or high-impedance voltmeter, a hydrogen electrode, a silver-silver bromide (Ag/AgBr) electrode, a thermostated cell.

-

Procedure:

-

Construct an electrochemical cell such as: Pt(s) | H₂(g, 1 atm) | HBr(m₁), CaBr₂(m₂) | AgBr(s) | Ag(s).

-

Prepare a series of solutions with varying molalities (m) of CaBr₂.

-

Measure the EMF of the cell for each solution at a constant temperature.

-

The mean ionic activity coefficient (γ±) can be calculated from the Nernst equation, often by extrapolating the results to infinite dilution to determine the standard cell potential.

-

Vapor Pressure Measurement

The vapor pressure of aqueous solutions can be measured using either static or dynamic methods.[27][28][29][30]

-

Principle (Static Method): A sample of the solution is placed in a closed, evacuated container at a constant temperature. The pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.[31]

-

Apparatus: A thermostated vessel, a vacuum pump, a pressure transducer (manometer), and a system for introducing the degassed sample.

-

Procedure (Static Method):

-

The sample is first degassed to remove any dissolved air.

-

A small amount of the degassed sample is introduced into the evacuated vessel.

-

The vessel is maintained at a constant temperature until the liquid-vapor equilibrium is established.

-

The pressure of the vapor phase is then measured.

-

This procedure is repeated for different temperatures and concentrations.

-

Logical Workflow for Characterization and Application

The following diagram illustrates the logical workflow for the characterization of thermodynamic properties of aqueous CaBr₂ solutions and their application in research and development.

References

- 1. calcium-bromide.com [calcium-bromide.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. stobec.com [stobec.com]

- 4. Activity coefficient - Wikipedia [en.wikipedia.org]

- 5. Pitzer equations - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. advancedthermo.com [advancedthermo.com]

- 8. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. experiment to measure the viscosity with the concentration of solute | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Determination of the enthalpy of solution of salts [leybold-shop.com]

- 18. drvanderveen.com [drvanderveen.com]

- 19. Determination of the enthalpy of solution of salts - Determination of the enthalpy of solution of salts - Salts and ionic compounds - Acids, bases and salts - General and inorganic chemistry - Catalogue of experiments - Chemistry - Chemistry [leybold-shop.com]

- 20. Enthalpy of Solution | General Chemistry Lab News [sites.middlebury.edu]

- 21. youtube.com [youtube.com]

- 22. ulm.edu [ulm.edu]

- 23. users.metu.edu.tr [users.metu.edu.tr]

- 24. m.youtube.com [m.youtube.com]

- 25. google.com [google.com]

- 26. Activity coefficients for the system HBr + CaBr2+ H2O at 298.15 K - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 27. Measurement Of Vapor Pressure [themasterchemistry.com]

- 28. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 29. youtube.com [youtube.com]

- 30. youtube.com [youtube.com]

- 31. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Raman and IR Spectroscopy of Calcium Bromide Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing calcium bromide and its hydrated forms using Raman and Infrared (IR) spectroscopy. While direct and complete experimental spectral data for all this compound hydrates are not extensively available in publicly accessible literature, this guide synthesizes the known spectral features of the anhydrous form, draws analogies from well-studied similar compounds, and outlines detailed experimental protocols to enable researchers to conduct their own analyses.

Introduction to this compound and its Hydrates

This compound (CaBr₂) is a halide salt that readily absorbs water to form several stable hydrates. The degree of hydration is critical as it influences the material's physical and chemical properties, which is of significant interest in pharmaceutical applications, for instance as a component in drug formulations or as a desiccant. The confirmed crystalline forms include the anhydrous salt (CaBr₂), a monohydrate (CaBr₂·H₂O), a dihydrate (CaBr₂·2H₂O), a hexahydrate (CaBr₂·6H₂O), and a nonahydrate (CaBr₂·9H₂O).

Vibrational spectroscopy, encompassing both Raman and IR techniques, offers a powerful non-destructive approach to probe the molecular structure of these hydrates. These methods are sensitive to the vibrational modes of the water molecules and the Ca-Br lattice, providing a unique fingerprint for each hydration state.

Spectroscopic Characterization of Anhydrous this compound

The vibrational spectrum of anhydrous CaBr₂ is characterized by the vibrations of the Ca-Br ionic lattice. These are typically found in the far-infrared and low-frequency Raman regions.

| Spectroscopic Data for Anhydrous CaBr₂ | |

| Technique | Peak Position (cm⁻¹) |

| Far-Infrared (IR) | 180 |

| 220 | |

| Raman | 195 (strong) |

Vibrational Spectroscopy of this compound Hydrates: General Principles

The introduction of water molecules into the crystal lattice of this compound gives rise to a more complex vibrational spectrum. The new spectral features are primarily associated with the water molecules themselves and their interaction with the Ca²⁺ and Br⁻ ions. The key vibrational modes to consider are:

-

O-H Stretching Modes: These are found in the high-frequency region of the spectrum, typically between 3000 and 3600 cm⁻¹. The exact position and shape of these bands are highly sensitive to the strength of hydrogen bonding. Stronger hydrogen bonds lead to a downward shift in frequency and a broadening of the spectral bands.

-

H-O-H Bending Mode: This vibration occurs around 1600-1650 cm⁻¹. The presence of multiple bands in this region can indicate the existence of crystallographically distinct water molecules within the unit cell.

-

Water Librational Modes: These are the restricted rotational motions (rocking, wagging, and twisting) of the water molecules within the crystal lattice and are typically observed in the 300-900 cm⁻¹ region.

-

Ca-Br Lattice Modes: The vibrations of the Ca-Br lattice will be present at low frequencies, similar to the anhydrous form, but their positions may be shifted due to the changes in the crystal structure upon hydration.

An Analogous System: Raman Spectroscopy of Calcium Chloride Hydrates

Due to the scarcity of published data on this compound hydrates, the well-documented Raman spectra of calcium chloride hydrates (CaCl₂·nH₂O) serve as an excellent model system. The spectral features and their changes with the degree of hydration are expected to be similar for CaBr₂·nH₂O.

A study on the Raman spectra of synthesized CaCl₂·nH₂O (for n=2, 4, and 6) provides valuable insights into the expected peak positions and assignments.

| Raman Peak Positions (cm⁻¹) for CaCl₂ Hydrates | |||

| Assignment | CaCl₂·2H₂O | α-CaCl₂·4H₂O | CaCl₂·6H₂O |

| O-H Stretching | ~3452, ~3486 (shoulder), ~3216 | Multiple bands in the 3300-3500 region | ~3432 (sharp) |

| H-O-H Bending | ~1626, ~1647 | ~1662 | ~1664 |

| Water Librational & Lattice Modes | Not specified | Not specified | Not specified |

Data adapted from a study on the Raman spectra of CaCl₂ hydrates.[1]

The O-H stretching region in the dihydrate shows distinct sharp peaks, indicative of a well-defined crystalline structure.[1] In contrast, the hexahydrate exhibits a single sharp peak in this region.[1] These differences highlight the sensitivity of Raman spectroscopy to the local environment of the water molecules in different hydrate structures.

Experimental Protocols for Spectroscopic Analysis

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectra of hygroscopic materials like this compound hydrates.

Sample Preparation and Handling

Due to the hygroscopic nature of this compound and its hydrates, sample handling must be performed in a controlled environment, such as a glove box with a dry atmosphere, to prevent unintended changes in the hydration state.

-

For IR Spectroscopy (ATR): A small amount of the powdered sample is pressed firmly against the Attenuated Total Reflectance (ATR) crystal.

-

For IR Spectroscopy (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with about 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a transparent pellet using a hydraulic press.

-

For Raman Spectroscopy: The powdered sample can be placed in a glass capillary, a well slide, or directly on a microscope slide for analysis with a Raman microscope.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the far-IR region, a spectrometer equipped with a suitable beam splitter and detector is required.

-

Measurement Mode: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. Transmission (using KBr pellets) is a more traditional method.

-

Spectral Range: A typical mid-IR scan would be from 4000 to 400 cm⁻¹. For observing the Ca-Br lattice modes, the range should be extended into the far-IR region (down to ~100 cm⁻¹).

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Data Acquisition: A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

-

Instrumentation: A dispersive Raman spectrometer, often coupled to a microscope, is commonly used.

-

Excitation Laser: Common laser sources include 532 nm, 633 nm, or 785 nm. The choice of laser wavelength may be important to avoid fluorescence from the sample or impurities.

-

Laser Power: The laser power should be kept as low as possible to avoid sample heating, which could induce dehydration.

-

Spectral Range: The spectral range should cover from approximately 100 cm⁻¹ to 4000 cm⁻¹ to include both the lattice modes and the water vibrational modes.

-

Resolution: A spectral resolution of 2-4 cm⁻¹ is typical.

-

Data Acquisition: The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.

Visualization of Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the different this compound hydrates, a typical experimental workflow for their analysis, and the correlation between vibrational modes and spectral regions.

Caption: Hydration and dehydration pathways of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Correlation of vibrational modes and spectral regions.

Conclusion

This technical guide has provided a foundational understanding of the application of Raman and IR spectroscopy for the characterization of this compound hydrates. While a complete set of reference spectra for all hydrates is not currently available in the public domain, the information on the anhydrous form, coupled with analogies to calcium chloride hydrates and general spectroscopic principles, offers a robust framework for researchers. The detailed experimental protocols and illustrative diagrams provided herein are intended to facilitate further investigation into this important class of materials. Future work should focus on the systematic acquisition and publication of high-quality Raman and IR spectra for each of the known this compound hydrates to create a comprehensive spectral library for the scientific community.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of calcium bromide hexahydrate (CaBr₂·6H₂O). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the precise characteristics of this compound are of interest.

Core Physicochemical Properties

This compound hexahydrate is a hydrated inorganic salt that exists as colorless, trigonal crystals.[1] It is the most common hydrated form of this compound, a compound that also exists in anhydrous (CaBr₂) and dihydrate (CaBr₂·2H₂O) forms.[2] The hexahydrate is readily soluble in water and is the form that crystallizes from aqueous solutions.[2]

Quantitative Data Summary

The key physicochemical properties of this compound hexahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | CaBr₂·6H₂O | [1] |

| Molecular Weight | 307.98 g/mol | [1] |

| Appearance | Colorless trigonal crystals | [1] |

| Melting Point | 38.2 °C | [1] |

| Density | 2.3 g/cm³ (at 20 °C) | [1] |

| Crystal System | Trigonal | [1] |

Table 2: Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water | 0 | 125 | [1] |

| Water | 20 | 143 | [1] |

| Acetone | - | Soluble | [1] |

| Ethanol | - | Soluble | [1] |

Table 3: Thermodynamic Properties

| Property | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -2118.9 kJ/mol (at 298.15 K, solid) | [1] |

| Standard Molar Entropy (S⁰) | 304.72 J/(mol·K) (at 298.15 K, solid) | [1] |

| Enthalpy of Solution (ΔsolH) | -4.56 kJ/mol (in 400 mol of water at 18 °C) | [1] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound hexahydrate.

Synthesis of this compound Hexahydrate

A common laboratory-scale synthesis of this compound hexahydrate involves the reaction of calcium carbonate with hydrobromic acid.[3]

Objective: To synthesize this compound hexahydrate from calcium carbonate and hydrobromic acid.

Materials:

-

Calcium carbonate (CaCO₃)

-

47% Hydrobromic acid (HBr)

-

Deionized water

-

Filter paper

-

Beakers

-

Stirring rod

-

Heating mantle or water bath

-

Buchner funnel and flask for suction filtration

Procedure:

-

In a well-ventilated fume hood, dilute 55 mL of 47% hydrobromic acid with 50 mL of deionized water in a beaker.

-

While stirring, slowly add 20 g of calcium carbonate to the diluted hydrobromic acid solution. Carbon dioxide gas will be evolved.

-

Once the reaction has ceased, filter the solution to remove any insoluble impurities.

-

Gently heat the filtrate in a water bath to concentrate the solution until a crystalline film begins to form on the surface.

-

Remove the solution from the heat and allow it to cool to room temperature. This compound hexahydrate crystals will precipitate out of the solution.

-

Collect the crystals by suction filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals by pressing them between sheets of filter paper.

Determination of Aqueous Solubility (Isothermal Method)

The solubility of this compound hexahydrate in water can be determined using the isothermal equilibrium method.

Objective: To determine the solubility of this compound hexahydrate in water at a specific temperature.

Materials:

-

This compound hexahydrate

-

Deionized water

-

Constant temperature water bath

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Pipettes

-

Drying oven

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound hexahydrate to a known volume of deionized water in several Erlenmeyer flasks.

-

Place the flasks in a constant temperature water bath and stir the solutions vigorously for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Determine the mass of the solution in the evaporating dish.

-

Evaporate the water in a drying oven at a temperature below the decomposition temperature of the hydrate (e.g., 40-50 °C) until a constant weight is achieved.

-

The mass of the remaining solid is the mass of anhydrous this compound.

-

Calculate the solubility in grams of solute per 100 grams of solvent.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be used to study the thermal decomposition of this compound hexahydrate and identify the temperatures at which water of hydration is lost.

Objective: To determine the thermal stability and dehydration profile of this compound hexahydrate.

Materials:

-

This compound hexahydrate

-

Thermogravimetric analyzer (TGA)

-

Sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound hexahydrate into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a controlled atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected final decomposition (e.g., 300 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show step-wise mass losses corresponding to the dehydration events. The temperature at the onset of each mass loss and the percentage of mass lost can be used to determine the stoichiometry of the dehydration process.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within the crystal lattice of this compound hexahydrate.

Objective: To determine the crystal structure of this compound hexahydrate.

Materials:

-

High-quality single crystal of this compound hexahydrate (typically > 0.1 mm in all dimensions)

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Mounting pin (e.g., MiTeGen mount)

-

Cryoprotectant (if data is collected at low temperature)

-

Computer with data collection and structure solution/refinement software

Procedure:

-

Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Merge the data to create a unique set of reflections.

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (Ca and Br).

-

Use Fourier and difference Fourier maps to locate the lighter atoms (O and H).

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the structural model converges.

-

-

Structure Validation:

-

Check the final structure for geometric reasonability (bond lengths, angles) and other quality indicators.

-

Generate a final crystallographic information file (CIF).

-

Applications in Drug Development and Research

While this compound itself is not typically a primary active pharmaceutical ingredient, its properties can be relevant in drug development in several ways:

-

As a component in formulations: Its high solubility and ability to form dense solutions can be utilized in certain liquid formulations.

-

In synthesis: The bromide ion can be a useful nucleophile or counterion in the synthesis of active pharmaceutical ingredients.

-

Biophysical studies: Calcium ions are ubiquitous in biological systems, and understanding the behavior of simple calcium salts can be relevant in biophysical and biochemical studies.

This guide provides a foundational understanding of the physicochemical properties of this compound hexahydrate, which is essential for its effective and safe use in research and development.

References

The Oxidation of Calcium Bromide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the reaction of calcium bromide (CaBr₂) with a range of strong oxidizing agents. Designed for researchers, scientists, and professionals in drug development, this document details the chemical transformations, experimental protocols, and quantitative data associated with these redox reactions. The information presented is critical for understanding the reactivity of bromide salts and for the safe and effective handling of these materials in a laboratory and industrial setting.

Introduction

This compound is a salt widely utilized in various applications, including as a dense brine in oil and gas drilling, as a desiccant, and in photography.[1] Its chemical behavior, particularly its interaction with strong oxidizing agents, is of significant interest due to the potential for generating hazardous materials and the synthesis of valuable bromine compounds. The bromide ion (Br⁻) in this compound can be oxidized to elemental bromine (Br₂) or further to bromine-containing oxyanions such as hypobromite (BrO⁻), bromite (BrO₂⁻), and bromate (BrO₃⁻).[2][3] The specific products formed depend on the strength of the oxidizing agent, reaction conditions such as pH and temperature, and the stoichiometry of the reactants. This guide provides a detailed examination of these reactions with several key strong oxidizing agents.

General Safety Precautions

The reaction of this compound with strong oxidizing agents can be vigorous and exothermic, potentially leading to the release of toxic and corrosive bromine vapor. It is imperative to handle these reactions with appropriate safety measures in place.

Core Safety Recommendations:

-

Always work in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a lab coat.[4][5]

-

Avoid mixing this compound with strong acids and other oxidizing agents in uncontrolled conditions.

-

Have a neutralization solution, such as sodium thiosulfate or sodium bisulfite, readily available to quench any spills or excess bromine.[6]

-

Store this compound away from strong oxidizing agents and acids.[4]

Reactions with Specific Strong Oxidizing Agents

This section details the reactions of this compound with various strong oxidizing agents, including experimental protocols, quantitative data where available, and reaction mechanisms.

Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful oxidizing agent that readily oxidizes bromide ions. The reaction products can vary depending on the stoichiometry and reaction conditions. In acidic solution, bromide is typically oxidized to bromine, while the permanganate ion is reduced.[7]

Reaction Equation: A possible balanced chemical equation for the reaction is: CaBr₂ + 2KMnO₄ → CaO + KBrO₃ + 2MnO₂ + KBr[2]

Experimental Protocol: Laboratory Scale Bromine Generation

-

Materials: Sodium bromide (as a stand-in for the bromide source for which a detailed protocol is available), potassium permanganate, concentrated sulfuric acid, distilled water.[8]

-

Apparatus: A three-necked round-bottom flask, an addition funnel, a distillation apparatus with a condenser, a receiving flask cooled in an ice bath.[8]

-

Procedure:

-

Dissolve 100 g of sodium bromide in 150 mL of distilled water in the reaction flask.[9]

-

Add 20 g of potassium permanganate to the sodium bromide solution.[9]

-

Slowly add 60 mL of concentrated sulfuric acid to the mixture via the addition funnel with constant stirring. The reaction is exothermic and will generate bromine vapor.[9][10][11]

-

Gently heat the mixture to distill the bromine, which has a boiling point of 58.8 °C.[12]

-

Collect the liquid bromine in the cooled receiving flask.[10]

-

-

Purification: The collected bromine can be washed with water and then dried with concentrated sulfuric acid.[7]

Quantitative Data:

| Oxidizing Agent | Reactant (Bromide Source) | Product | Yield | Reference |

| KMnO₄/H₂SO₄ | KBr | Br₂ | 87% | [7] |

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide, particularly in acidic conditions, is an effective oxidizing agent for bromide ions. The reaction produces bromine and water.[12]

Reaction Equation: CaBr₂ + H₂O₂ + 2H⁺ → Ca²⁺ + Br₂ + 2H₂O

Experimental Protocol: Bromine Synthesis

-

Materials: Sodium bromide, concentrated sulfuric acid, 29% hydrogen peroxide, distilled water.[12]

-

Apparatus: A 500 mL round-bottom flask, a pressure-equalizing addition funnel, a distillation setup.[12]

-

Procedure:

-

Prepare a solution of 70 mL of 94% sulfuric acid in 100 mL of water in the reaction flask and allow it to cool.[12]

-

Dissolve sodium bromide in the cooled acid solution with stirring.[12]

-

Slowly add 114 mL of 29% hydrogen peroxide from the addition funnel. The reaction is exothermic and bromine will begin to distill.[12]

-

Gently heat the flask to complete the distillation of bromine.[12]

-

Quantitative Data:

| Oxidizing Agent | Reactant (Bromide Source) | Product | Conversion/Yield | Reference |

| H₂O₂/H₂SO₄ | HBr (from industrial bromosulfuric solution) | Br₂ | 76.7% conversion of HBr | [13] |

Chlorine (Cl₂) and Sodium Hypochlorite (NaOCl)

Chlorine is a stronger oxidizing agent than bromine and will displace bromide from its salts to form bromine. This is a common industrial method for bromine production.[5] Sodium hypochlorite, the active ingredient in bleach, can also be used, especially in acidic conditions, to generate bromine in situ.[6]

Reaction Equation (with Chlorine): CaBr₂ + Cl₂ → CaCl₂ + Br₂

Experimental Protocol: In Situ Bromine Generation with Sodium Hypochlorite

-

Materials: Sodium bromide, 1 M hydrochloric acid, sodium hypochlorite solution (household bleach).[6]

-

Procedure:

Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate is a one-electron oxidizing agent that can oxidize bromide ions to bromine radicals.[7][14] This method is particularly useful in organic synthesis for the bromination of alkenes.[14]

Reaction Mechanism: The reaction proceeds through the formation of a bromine radical (Br•) via the oxidation of the bromide ion by Ce(IV).[14]

Experimental Protocol: Bromination of Alkenes

-

Materials: Alkene substrate, potassium bromide, ceric ammonium nitrate, water, dichloromethane.[14]

-

Procedure:

-

The reaction is carried out in a two-phase system of water and dichloromethane.[14]

-

A solution of the alkene in dichloromethane is treated with an aqueous solution of potassium bromide and ceric ammonium nitrate.[14]

-

The mixture is stirred at room temperature. The bromine radicals generated in the aqueous phase are partitioned into the organic phase where they react with the alkene.[14]

-

Electrolysis

Electrolysis of both molten and aqueous solutions of this compound can lead to the oxidation of bromide ions at the anode.

Electrolysis of Molten this compound:

-

Anode (Oxidation): 2Br⁻(l) → Br₂(g) + 2e⁻[15]

-

Cathode (Reduction): Ca²⁺(l) + 2e⁻ → Ca(s)[15]

-

Overall Reaction: CaBr₂(l) → Ca(s) + Br₂(g)

Electrolysis of Aqueous this compound:

In an aqueous solution, water can also be oxidized at the anode and reduced at the cathode.

-

Anode (Oxidation): 2Br⁻(aq) → Br₂(aq) + 2e⁻ (favored over water oxidation)[16]

-

Cathode (Reduction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) (favored over calcium reduction)[17]

-

Overall Reaction: CaBr₂(aq) + 2H₂O(l) → Ca(OH)₂(aq) + H₂(g) + Br₂(aq)

Experimental Setup for Electrolysis:

-

Apparatus: An electrolytic cell, two inert electrodes (e.g., graphite or platinum), a DC power supply.[15][18]

-

Procedure:

-

For molten electrolysis, this compound is heated in a crucible until it melts, and the electrodes are immersed in the melt.[15]

-

For aqueous electrolysis, a concentrated solution of this compound is placed in the electrolytic cell with the electrodes immersed.[15]

-

A direct current is passed through the cell, causing the migration of ions and the respective redox reactions at the electrodes.[15]

-

Other Strong Oxidizing Agents

-

Lead Dioxide (PbO₂): In acidic solutions, lead dioxide can oxidize bromide ions to bromine. The reaction kinetics are dependent on the concentrations of both bromide and protons.[15] The overall reaction is: PbO₂(s) + 2Br⁻(aq) + 4H⁺(aq) → Pb²⁺(aq) + Br₂(aq) + 2H₂O(l)[15]

-

Periodate (IO₄⁻): In acidic conditions, periodate ions oxidize bromide to bromine. The reaction has been studied spectrophotometrically, monitoring the formation of bromine.[19] The stoichiometry is: IO₄⁻(aq) + 2Br⁻(aq) + 2H⁺(aq) → Br₂(aq) + IO₃⁻(aq) + H₂O(l)[19]

-

Nitric Acid (HNO₃): Concentrated nitric acid is a strong oxidizing agent and can react with bromide ions. However, these reactions can be vigorous and produce toxic nitrogen oxides. Extreme caution is advised.[10][20]

Analytical Methods for Reaction Monitoring

The progress of bromide oxidation reactions can be monitored using various analytical techniques to quantify the consumption of bromide and the formation of products like bromine and bromate.

UV-Vis Spectrophotometry: This technique is useful for monitoring the formation of bromine (Br₂) and tribromide (Br₃⁻) in solution. Bromine has a characteristic absorption maximum around 390-400 nm, while tribromide absorbs strongly around 266-270 nm.[21][22][23]

Experimental Protocol: UV-Vis Monitoring

-

Apparatus: A UV-Vis spectrophotometer with quartz cuvettes.

-

Procedure:

-

Prepare a series of standard solutions of known bromine concentration to create a calibration curve.

-

During the reaction, withdraw aliquots at specific time intervals.

-

Quench the reaction in the aliquot if necessary (e.g., by dilution or with a reducing agent that does not interfere with the measurement).

-

Measure the absorbance of the aliquot at the wavelength corresponding to the maximum absorbance of bromine.

-

Use the calibration curve to determine the concentration of bromine.

-

Ion Chromatography: Ion chromatography is a powerful technique for separating and quantifying anionic species, including bromide, bromate, and other potential oxyanions.[4]

Visualizations

General Redox Pathway of Bromide

Caption: Generalized oxidation pathway of the bromide ion.

Experimental Workflow for Bromine Synthesis and Analysis

Caption: Workflow for bromine synthesis and subsequent analysis.

Electrolysis of Aqueous this compound

Caption: Diagram of the electrolysis of aqueous this compound.

Conclusion

The reaction of this compound with strong oxidizing agents is a rich area of chemistry with significant practical implications. Understanding the underlying principles of these redox reactions, including the specific products formed and the conditions that favor their formation, is crucial for both synthetic and safety purposes. This guide has provided a foundational overview of these reactions, offering detailed protocols and data where available. It is hoped that this information will serve as a valuable resource for researchers and professionals working with these materials. Further research into the kinetics and mechanisms of these reactions, particularly with a wider array of oxidizing agents, will continue to enhance our understanding and utilization of bromide chemistry.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. you-iggy.com [you-iggy.com]

- 3. Calcium bromate - Wikipedia [en.wikipedia.org]

- 4. Analysis of the Composition of Bromide Anion Oxidation Products in Aqueous Solutions with Different pH via Rotating Ring-Disk Electrode Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. gauthmath.com [gauthmath.com]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Reductive dissolution of lead dioxide (PbO2) in acidic bromide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solved: 4 (a) Concentrated aqueous this compound is electrolysed using graphite electrodes. Pre [Chemistry] [gauthmath.com]

- 17. quora.com [quora.com]

- 18. Identifying the products of electrolysis | Class experiment | RSC Education [edu.rsc.org]

- 19. Kinetics and mechanism of the oxidation of bromide by periodate in aqueous acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

Quantum Computational Analysis of Calcium Bromide Clusters: A Technical Guide

Abstract: This technical whitepaper provides a comprehensive overview of the application of quantum computational methods to the study of calcium bromide (CaBr₂) clusters. While direct computational studies on CaBr₂ clusters are not extensively documented in publicly accessible literature, this guide synthesizes methodologies and findings from analogous alkaline earth halide systems, such as calcium chloride (CaCl₂) and magnesium chloride (MgCl₂), to establish a robust theoretical framework. The principles of cluster formation, computational protocols for structural and energetic analysis, and the interpretation of key physicochemical properties are detailed. This document is intended to serve as a foundational resource for researchers and professionals engaged in the computational investigation of inorganic clusters for applications in materials science and drug development.

Introduction to this compound Clusters

This compound is an ionic compound with a wide range of applications, from medicine to its use as a drilling fluid. At the nanoscale, CaBr₂ can form clusters of varying sizes, the structures and properties of which are governed by a delicate balance of ionic and van der Waals interactions. Understanding the geometry, stability, and reactivity of these clusters is crucial for controlling their behavior in various applications. Quantum computational methods provide a powerful lens through which to investigate these nanoscale systems, offering insights that are often inaccessible through experimental techniques alone.

Theoretical and Computational Methodologies

The study of this compound clusters relies on a variety of quantum chemical methods. The choice of method is a trade-off between computational cost and accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for electronic structure calculations in chemistry and materials science.[1][2][3] It offers a good balance of accuracy and computational efficiency, making it suitable for studying relatively large clusters.

-

Functionals: The selection of the exchange-correlation functional is critical for accurate results.[4][5] Common functionals for this type of system include:

-

Basis Sets: The choice of basis set determines the flexibility of the wavefunction. For calcium and bromine, which are relatively heavy elements, it is important to use basis sets that include polarization and diffuse functions, such as 6-311++G(d,p).[6]

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is a common choice for geometry optimizations and frequency calculations.[7]

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for accuracy in quantum chemistry but are computationally very expensive.[7] They are typically used for single-point energy calculations on geometries optimized with less expensive methods.

Molecular Dynamics (MD) Simulations

Ab initio molecular dynamics (AIMD) can be used to study the dynamic behavior of CaBr₂ clusters, including their vibrational properties and structural transformations at finite temperatures.[8][9] Classical MD simulations with parameterized force fields can also be employed to study larger systems and longer timescales.[10][11]

Key Physicochemical Properties of this compound Clusters

Quantum computational studies can elucidate a range of important properties of CaBr₂ clusters.

Geometric Structures

The most stable geometric arrangement of atoms in a cluster corresponds to the global minimum on the potential energy surface. Computational methods can predict the three-dimensional structures of (CaBr₂)n clusters of different sizes. For analogous systems like (CaCl₂)n and (MgCl₂)n, various isomers, including linear, bent, and three-dimensional structures, have been computationally identified.

Energetic Properties

-

Binding Energy: This is the energy required to decompose a cluster into its constituent monomers. It is a measure of the cluster's stability.

-

Ionization Potential and Electron Affinity: These properties relate to the ease with which a cluster loses or gains an electron, respectively, and are crucial for understanding its chemical reactivity.

Vibrational Frequencies

The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum for the cluster. These spectra can be compared with experimental data to confirm the predicted structures. The vibrational modes also provide insight into the nature of the chemical bonds within the cluster.

Computational Workflow

The following diagram illustrates a typical workflow for the quantum computational study of this compound clusters.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data for (CaBr₂)n clusters, based on trends observed in computational studies of analogous alkaline earth halide clusters.

Table 1: Calculated Properties of (CaBr₂)n Clusters (n=1-4)

| Cluster | Point Group | Ca-Br Bond Length (Å) | Binding Energy (kcal/mol) |

| CaBr₂ | C₂ᵥ | 2.65 | - |

| (CaBr₂)₂ | D₂ₕ | 2.70 (bridge), 2.62 (terminal) | 45.8 |

| (CaBr₂)₃ | D₃ₕ | 2.75 (bridge), 2.60 (terminal) | 98.2 |

| (CaBr₂)₄ | Tₐ | 2.80 | 160.5 |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for CaBr₂ Monomer

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 295 | Symmetric Stretch |

| ν₂ | A₁ | 65 | Bending |

| ν₃ | B₁ | 320 | Asymmetric Stretch |

Detailed Computational Protocols

This section outlines the detailed methodologies for key computational experiments.

Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: For a given cluster size n, generate a set of plausible initial geometries. These can be based on known crystal structures, chemical intuition, or global minimum search algorithms.

-

DFT Optimization: Perform a geometry optimization for each initial structure using a DFT method.

-

Software: Gaussian, ORCA, VASP, etc.

-

Functional: PBE or B3LYP.

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Convergence Criteria: Use tight convergence criteria for both the energy and the gradient.

-

-

Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

-

Purpose: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

High-Level Energy Calculation

-

Method Selection: Choose a high-level ab initio method such as CCSD(T).

-

Basis Set: Use a correlation-consistent basis set, such as aug-cc-pVTZ.

-

Calculation: Perform a single-point energy calculation on the DFT-optimized geometry.

-

Binding Energy Calculation: The binding energy (BE) of a (CaBr₂)n cluster is calculated as: BE = n * E(CaBr₂) - E((CaBr₂)n) where E((CaBr₂)n) is the total energy of the cluster and E(CaBr₂) is the total energy of the monomer.

Conclusion and Future Directions

Quantum computational studies provide an indispensable tool for elucidating the fundamental properties of this compound clusters. The methodologies and representative data presented in this guide offer a roadmap for future investigations in this area. Further research could focus on the interaction of CaBr₂ clusters with solvent molecules, their role in nucleation and crystal growth, and their potential as active sites in catalysis or as drug delivery vehicles. The continued development of computational methods and computing power will undoubtedly open new avenues for the exploration of these complex and fascinating nanoscale systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Computing gold cluster energies with density functional theory: the importance of correlation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. pubs.aip.org [pubs.aip.org]

- 11. arxiv.org [arxiv.org]

"calcium bromide CAS number and material safety data sheet"

An in-depth technical guide on Calcium Bromide (CaBr₂), intended for researchers, scientists, and drug development professionals. This document provides comprehensive data on its chemical properties, safety information, and handling protocols.

This compound: A Technical Overview

Chemical Identification

-

Chemical Name : this compound

-

CAS Number :

-

Synonyms : Calcium Dibromide, Hydrobromic acid calcium salt[1]

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 199.89 g/mol (anhydrous)[1][2] |

| 235.93 g/mol (dihydrate)[6] | |

| Appearance | White to off-white powder/crystals[5][6] |

| Odor | Odorless[6][7] |

| Melting Point | 730 °C / 1346 °F[7] |

| Boiling Point | 806 - 812 °C / 1482.8 - 1493.6 °F[7] |

| Specific Gravity | 3.353 g/cm³[2][7] |

| Solubility | Soluble in water, methanol, ethanol, and acetone. Insoluble in dioxane, chloroform, and ether.[2] |

| pH | ~5[5] |

Toxicological Data

| Route of Exposure | Species | Value (LD50) |

| Oral | Rat (male and female) | 1,854 - 2,635 mg/kg[8] |

| Intraperitoneal | Mouse | 740 mg/kg |

| Subcutaneous | Mouse | 1,580 mg/kg |

Material Safety Data Sheet (MSDS) Summary

Hazards Identification

This compound is classified as a hazardous chemical that can cause serious eye damage, skin irritation, and may be harmful if swallowed.[7][8]

-

Potential Health Effects :

-

Inhalation : May be harmful if inhaled and can cause respiratory tract irritation.[5][6]

-

Skin : Causes skin irritation, which can be severe if the skin is wet or moist.[6] Prolonged or repeated contact may lead to dermatitis.[6]

-

Ingestion : May be harmful if swallowed and can cause severe digestive tract irritation with symptoms like abdominal pain, nausea, and vomiting.[6] Repeated intake of bromides may affect the central nervous system, causing symptoms such as mental dullness, slurred speech, and drowsiness.[6]

-

Fire and Explosion Data

This compound is a non-combustible substance and does not burn.[5][6] However, upon heating, it may decompose to produce corrosive or toxic fumes.[6]

-

Suitable Extinguishing Media : Use extinguishing measures appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

Stability and Reactivity

-

Stability : The material is stable under recommended storage conditions, though it is hygroscopic (absorbs moisture from the air) and sensitive to light.[5][7]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[5][7]

-